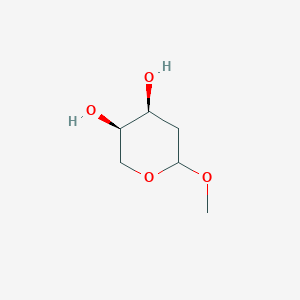

(3R,4S)-6-Methoxytetrahydro-2H-pyran-3,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol is a chiral compound with significant importance in organic chemistry and various scientific fields. This compound features a tetrahydropyran ring with methoxy and diol functional groups, making it a versatile intermediate in synthetic chemistry.

Wissenschaftliche Forschungsanwendungen

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol has numerous applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

Target of Action

It’s worth noting that decitabine, the parent compound, primarily targets dna methyltransferases . These enzymes play a crucial role in the methylation of DNA, a process that can regulate gene expression .

Mode of Action

Decitabine, the parent compound, integrates into cellular dna and inhibits the action of dna methyltransferases, leading to global hypomethylation and corresponding alterations in gene expression .

Biochemical Pathways

Decitabine, the parent compound, is known to affect the dna methylation pathway . By inhibiting DNA methyltransferases, decitabine causes hypomethylation of DNA, which can lead to alterations in gene expression .

Pharmacokinetics

It’s known that decitabine, the parent compound, is rapidly cleared from plasma and primarily eliminated through deamination by cytidine deaminase .

Result of Action

Decitabine, the parent compound, is known to induce dna hypomethylation and corresponding alterations in gene expression . This can lead to changes in cellular function and behavior.

Action Environment

It’s known that the stability of decitabine, the parent compound, can be affected by factors such as ph and temperature . Prolonged exposure to water can also lead to a potential loss of potency and impurity formation due to hydrolysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which utilizes lipase-mediated resolution protocols. This method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another method involves the use of stereospecific hydroxylation reactions to introduce the desired chiral centers .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemoenzymatic processes due to their efficiency and high enantiomeric excess. These processes are optimized for scalability and cost-effectiveness, ensuring consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol undergoes various chemical reactions, including:

Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form tetrahydropyran derivatives with different functional groups.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various tetrahydropyran derivatives, which can be further functionalized for specific applications in organic synthesis and medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3R,4S)-4-hydroxy-3-methyl-2-oxohexyl phosphonic acid: This compound shares similar stereochemistry and functional groups but differs in its phosphonic acid moiety.

3,4-dihydroxy-3-methyl-2-pentanone: Another stereoisomeric compound with similar diol functionality but different overall structure.

Uniqueness

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol is unique due to its specific combination of methoxy and diol groups within a tetrahydropyran ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

(3R,4S)-6-methoxytetrahydro-2H-pyran-3,4-diol is a chemical compound with significant potential in various biological applications. This article explores its biological activities, including its effects on cellular processes, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its tetrahydropyran ring structure with hydroxyl and methoxy functional groups. Its molecular formula is C7H14O3, and it exhibits chirality due to the presence of stereogenic centers at positions 3 and 4.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. A study demonstrated that related compounds effectively scavenged free radicals in vitro, showcasing their potential as therapeutic agents against oxidative stress-related diseases .

Antidiabetic Potential

Compounds derived from the tetrahydropyran framework have shown promising antidiabetic effects. For instance, certain derivatives have been observed to inhibit α-glucosidase and α-amylase activities, which are key enzymes in carbohydrate metabolism. This inhibition can lead to reduced postprandial glucose levels, making these compounds potential candidates for managing diabetes .

| Compound | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) |

|---|---|---|

| Compound A | 52.2 | 47.4 |

| Compound B | 78.2 | 55.2 |

| This compound | TBD | TBD |

Cytotoxicity Against Cancer Cells

Recent studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been shown to induce apoptosis in MCF-7 breast cancer cells through mitochondrial-dependent pathways . This suggests that this compound could be explored further for its anticancer properties.

Case Studies

- Antioxidant Study : A comparative analysis of several tetrahydropyran derivatives revealed that this compound significantly reduced oxidative stress markers in cultured human cells.

- Diabetes Management : In vivo studies using diabetic mice treated with derivatives of this compound showed a marked decrease in blood glucose levels compared to controls. The mechanism was attributed to the inhibition of carbohydrate-digesting enzymes.

The biological activities of this compound can be attributed to its ability to modulate enzymatic activities and influence signaling pathways involved in oxidative stress and metabolic regulation. The presence of hydroxyl groups enhances its reactivity with free radicals and enzymes.

Eigenschaften

IUPAC Name |

(3R,4S)-6-methoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(7)5(8)3-10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLGOSOYSUHPCY-YRZWDFBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(CO1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@@H]([C@@H](CO1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.